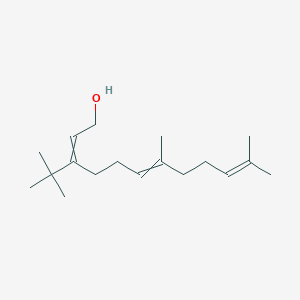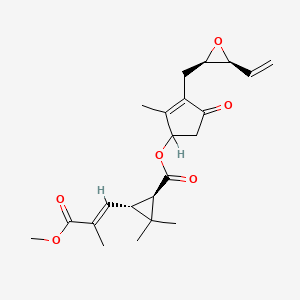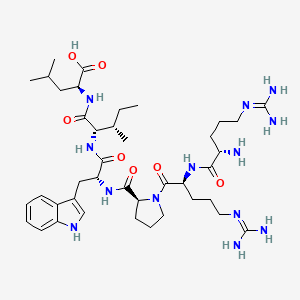![molecular formula C31H26N2O B14267714 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one CAS No. 138813-53-3](/img/structure/B14267714.png)
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinone core substituted with methylanilino and triphenyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methylaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyridinone core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one: Unique due to its specific substitution pattern and chemical properties.
Other Pyridinone Derivatives: Compounds with similar core structures but different substituents, such as 4-[(4-Chloroanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one.
属性
CAS 编号 |
138813-53-3 |
|---|---|
分子式 |
C31H26N2O |
分子量 |
442.5 g/mol |
IUPAC 名称 |
4-[(4-methylanilino)methyl]-1,3,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C31H26N2O/c1-23-17-19-27(20-18-23)32-22-26-21-29(24-11-5-2-6-12-24)33(28-15-9-4-10-16-28)31(34)30(26)25-13-7-3-8-14-25/h2-21,32H,22H2,1H3 |
InChI 键 |
OQNKTRIWBWDXIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=C(C(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



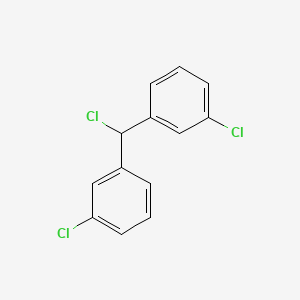

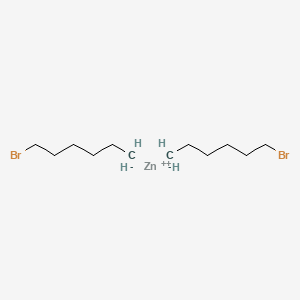
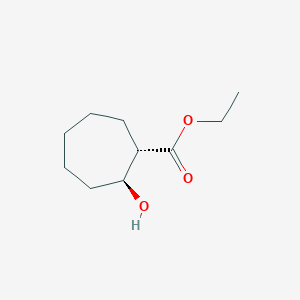
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
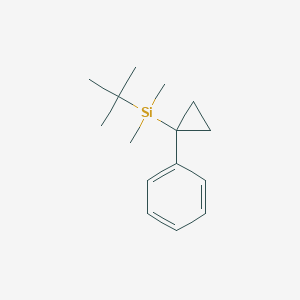
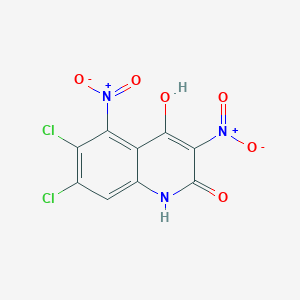
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
